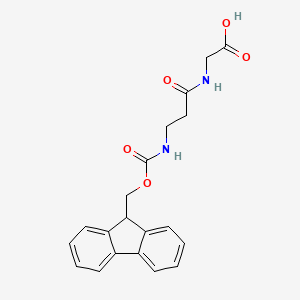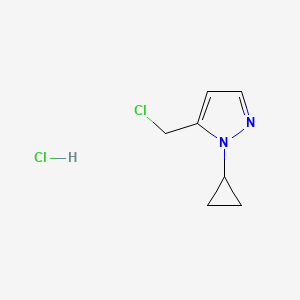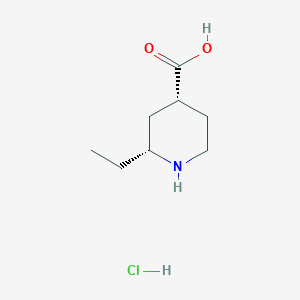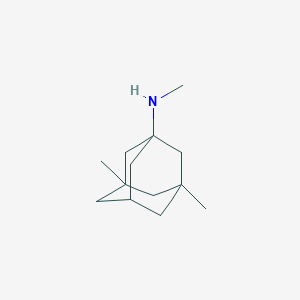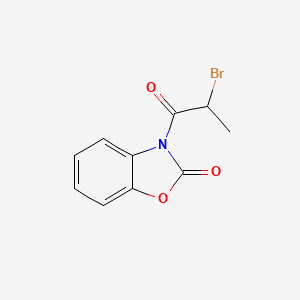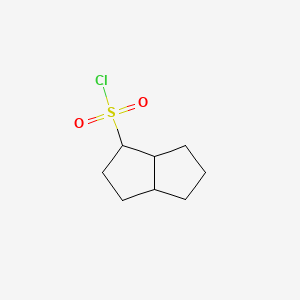
Octahydropentalene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydropentalene-1-sulfonyl chloride is a chemical compound with significant utility in organic synthesis and various industrial applications. It is characterized by its unique structure, which includes a sulfonyl chloride group attached to an octahydropentalene ring system. This compound is known for its reactivity and versatility in chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octahydropentalene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide in the presence of zirconium tetrachloride or a mixture of nitrate salt and chlorotrimethylsilane . These methods offer high yields and purity under mild reaction conditions, avoiding the use of harsh reagents.
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often involves the use of sulfuryl chloride or chlorosulfonic acid in the presence of catalysts like anhydrous aluminum chloride . These methods are scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Octahydropentalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can add to alkenes and alkynes, forming new carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with amines yield sulfonamides, while reactions with alcohols produce sulfonate esters .
Scientific Research Applications
Octahydropentalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octahydropentalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Similar in reactivity but differs in the aromatic ring structure.
Methanesulfonyl chloride: Another sulfonyl chloride with a simpler structure and different reactivity profile.
Tosyl chloride: Commonly used in organic synthesis for similar purposes but has a toluene ring instead of an octahydropentalene ring.
Uniqueness
Octahydropentalene-1-sulfonyl chloride is unique due to its octahydropentalene ring system, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in specialized applications .
Properties
Molecular Formula |
C8H13ClO2S |
|---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalene-1-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)8-5-4-6-2-1-3-7(6)8/h6-8H,1-5H2 |
InChI Key |
ZFVWFXMKQJYAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C2C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


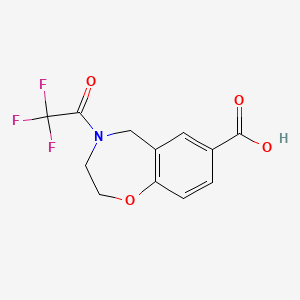
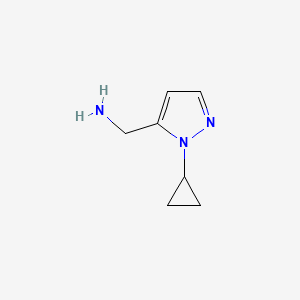
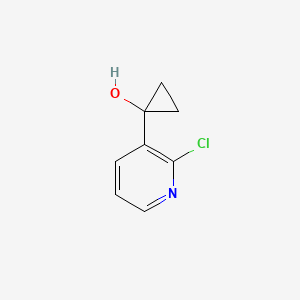
![3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13480563.png)
![1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13480574.png)
